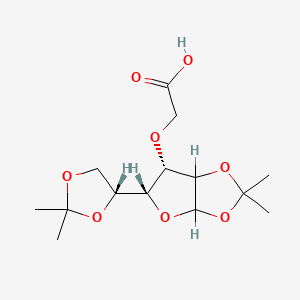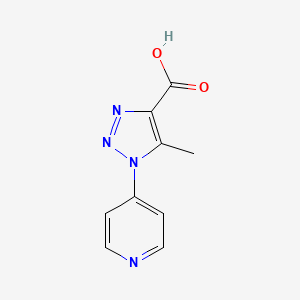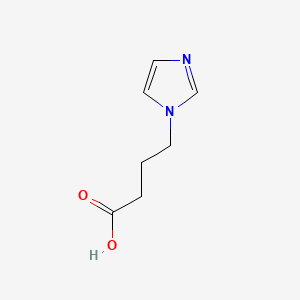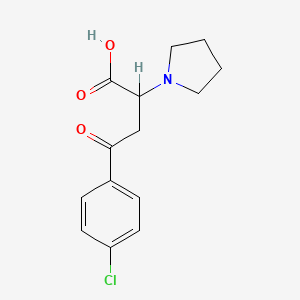
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chloroacetyl chloride . Chloroacetyl chloride is a chlorinated acyl chloride and is a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloro-acetyl)-3H-benzooxazol-2-one” were not found, chloroacetyl chloride, a related compound, is used as an intermediate in the production of various compounds including herbicides and other chemical intermediates . It can react with amines and alcohols to form esters and amides .Molecular Structure Analysis
The molecular structure of chloroacetyl chloride, a related compound, is available in the NIST Chemistry WebBook . The molecular formula is C2H2Cl2O and the molecular weight is 112.943 .Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid. It has a molecular weight of 112.943 and reacts with water .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is often evaluated using methods like the turbidimetric method to determine the efficacy of these compounds .
Anticancer Activity
The derivatives of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one have also been explored for their anticancer properties. For instance, they have been assessed against human breast adenocarcinoma cancer cell lines (MCF7) using assays like the Sulforhodamine B (SRB) assay. The goal is to identify compounds with potential antiproliferative effects that could lead to the development of new cancer treatments .
Molecular Docking Studies
Molecular docking studies are crucial in understanding how these compounds interact with biological targets. 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one derivatives can be docked against various protein receptors to predict binding modes and affinities. This computational approach helps in rational drug design by identifying promising lead compounds for further development .
Synthetic Intermediate for Herbicides
The compound serves as an intermediate in the synthesis of herbicides, particularly in the chloroacetanilide family. These include widely used herbicides like metolachlor, acetochlor, alachlor, and butachlor. The production of these herbicides is significant, with an estimated usage of 100 million pounds annually .
Chemical Intermediate for Pharmaceuticals
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one: is used to produce chemical intermediates like phenacyl chloride, which is further utilized in the synthesis of pharmaceuticals. For example, it’s involved in the production of lidocaine, a common local anesthetic, and venlafaxine, an antidepressant .
Research in Chemical Reactions and Properties
The compound’s reactivity and properties make it a subject of interest in chemical research. Studies often focus on its reactions with other chemicals, its phase change data, and its thermochemical data. This research contributes to a deeper understanding of its behavior and potential applications in various fields .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins like atp1a1 (sodium/potassium-transporting atpase alpha-1) and parp1 (poly(adp-ribose) polymerase 1) in cancer cells .
Mode of Action
It’s known that acyl chlorides, such as chloroacetyl chloride, are highly reactive and susceptible to nucleophilic attack . This suggests that 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one might interact with its targets through a similar mechanism, leading to changes in the function of the target proteins.
Biochemical Pathways
Related compounds have been shown to affect multiple tumor pathways, implicating key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .
Action Environment
The action of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be influenced by various environmental factors. For instance, the presence of water can lead to the generation of hydrochloric acid, making it a lachrymator . This suggests that the compound’s action, efficacy, and stability might be significantly affected by the conditions in which it is stored and used.
Propiedades
IUPAC Name |
3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFNPIFZSMPCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389264 |
Source


|
| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |
CAS RN |
95923-44-7 |
Source


|
| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)




![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)



